molecular formula C9H3F6NS B1597922 2,4-Bis(trifluoromethyl)phenylisothiocyanate CAS No. 269736-40-5

2,4-Bis(trifluoromethyl)phenylisothiocyanate

Cat. No.: B1597922
CAS No.: 269736-40-5
M. Wt: 271.18 g/mol
InChI Key: XLGDIBPVRZAYLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2,4-Bis(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

2,4-Bis(trifluoromethyl)aniline+ThiophosgeneThis compound+Hydrogen chloride\text{2,4-Bis(trifluoromethyl)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,4-Bis(trifluoromethyl)aniline+Thiophosgene→this compound+Hydrogen chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)phenylisothiocyanate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Amines: React with the isothiocyanate group to form thioureas.

    Alcohols: Can react under specific conditions to form carbamates.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)phenylisothiocyanate primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is leveraged in various chemical reactions to form derivatives that are useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)phenylisothiocyanate is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the phenyl ring. This structural feature imparts distinct electronic properties, making it particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

1-isothiocyanato-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDIBPVRZAYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373508
Record name 2,4-Bis(trifluoromethyl)phenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269736-40-5
Record name 2,4-Bis(trifluoromethyl)phenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 269736-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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